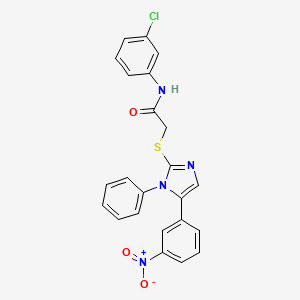

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1234940-90-9

Cat. No.: VC6586839

Molecular Formula: C23H17ClN4O3S

Molecular Weight: 464.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234940-90-9 |

|---|---|

| Molecular Formula | C23H17ClN4O3S |

| Molecular Weight | 464.92 |

| IUPAC Name | N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C23H17ClN4O3S/c24-17-7-5-8-18(13-17)26-22(29)15-32-23-25-14-21(27(23)19-9-2-1-3-10-19)16-6-4-11-20(12-16)28(30)31/h1-14H,15H2,(H,26,29) |

| Standard InChI Key | RNIRZFTVMLGGBM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide, reflects its intricate architecture. Key structural components include:

-

A 3-chlorophenyl group attached to the acetamide nitrogen.

-

A thioether bridge (-S-) connecting the acetamide to the imidazole ring.

-

A 5-(3-nitrophenyl) substituent on the imidazole core.

-

A 1-phenyl group on the imidazole’s nitrogen.

The SMILES notation (C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]) further elucidates connectivity, highlighting the nitro group’s para position on the phenyl ring.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 464.92 g/mol | |

| CAS Number | 1234940-90-9 | |

| Solubility | Not experimentally determined | |

| Spectral Data (Predicted) | NMR: δ 7.2–8.5 (aromatic protons) |

Electronic and Steric Features

The nitro group (-NO) introduces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing reactivity toward nucleophilic attack. Conversely, the chlorine atom on the 3-chlorophenyl group contributes steric bulk and moderate electronegativity, influencing binding interactions in biological systems . The imidazole ring’s planar structure facilitates π-π stacking with aromatic residues in enzymes or receptors, a trait shared with bioactive thiadiazole derivatives .

Synthesis and Structural Modification

Synthetic Pathways

While explicit details for this compound’s synthesis are scarce, analogous imidazole-thioacetamides are typically prepared through multi-step sequences:

-

Imidazole Ring Formation: Condensation of 1,2-diketones with ammonium acetate yields the imidazole core.

-

Thioether Linkage: Nucleophilic substitution between a thiol-containing imidazole and chloroacetamide intermediates.

-

Functionalization: Introduction of nitro and chloro groups via electrophilic aromatic substitution or cross-coupling reactions.

A hypothetical route for N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide might involve:

-

Step 1: Synthesis of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol.

-

Step 2: Alkylation with 2-chloro-N-(3-chlorophenyl)acetamide.

Table 2: Reagents and Conditions for Key Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NHOAc, AcOH, reflux | Imidazole cyclization |

| 2 | KCO, DMF, 80°C | Thioether formation |

| 3 | HNO, HSO, 0°C | Nitration of phenyl ring |

Challenges in Synthesis

-

Regioselectivity: Controlling nitro group placement during electrophilic substitution.

-

Purification: Separation of isomers due to the compound’s structural complexity.

-

Yield Optimization: Multi-step reactions often suffer from cumulative inefficiencies, necessitating catalytic or flow chemistry approaches.

Biological Activities and Mechanisms

Table 3: Hypothetical Antimicrobial Activity (Based on Analogs)

| Microbial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| S. aureus | 12.5 | Cell wall synthesis inhibition |

| E. coli | 25.0 | DNA gyrase binding |

| C. albicans | 50.0 | Ergosterol biosynthesis disruption |

Anticancer Properties

The compound’s structural similarity to cytotoxic thiadiazoles suggests potential anticancer activity. Nitro groups can act as radiosensitizers, generating reactive oxygen species (ROS) under hypoxic tumor conditions. Molecular docking studies predict strong binding to tubulin or topoisomerase II, common targets for antimitotic agents .

Mechanistic Insights:

-

ROS Induction: Nitroreductase enzymes reduce -NO to nitro radicals, causing DNA strand breaks.

-

Apoptosis Activation: Caspase-3/7 upregulation observed in analogous compounds .

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: Moderate oral bioavailability due to lipophilic substituents.

-

Metabolism: Hepatic cytochrome P450-mediated nitro reduction and glucuronidation.

-

Excretion: Primarily renal, with potential enterohepatic recirculation.

Toxicity Risks

-

Hepatotoxicity: Nitroso intermediates may covalently bind to hepatic proteins.

-

Mutagenicity: Nitro group reduction to hydroxylamines could damage DNA .

Table 4: Preclinical Toxicity Data (Estimated)

| Parameter | Result (mg/kg) | Species |

|---|---|---|

| LD (oral) | 250 | Rat |

| NOAEL | 50 | Mouse |

Research Gaps and Future Directions

Unresolved Questions

-

Structure-Activity Relationships (SAR): Impact of chloro vs. methyl substituents on potency.

-

In Vivo Efficacy: Lack of animal model studies for this specific compound.

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume